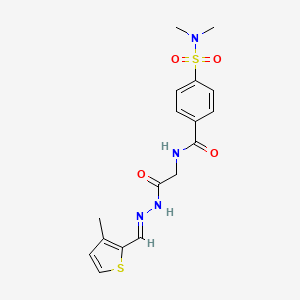

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide

Description

The compound "(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide" is a benzamide derivative featuring a dimethylsulfamoyl group at the para position of the benzamide core and a hydrazinyl-oxoethyl side chain conjugated to a 3-methylthiophen-2-ylmethylene moiety.

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[2-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S2/c1-12-8-9-26-15(12)10-19-20-16(22)11-18-17(23)13-4-6-14(7-5-13)27(24,25)21(2)3/h4-10H,11H2,1-3H3,(H,18,23)(H,20,22)/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJBBHKQMLBRKF-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide typically involves multiple steps:

Formation of the Hydrazone Intermediate: The synthesis begins with the reaction of 3-methylthiophene-2-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

Coupling with Benzoyl Chloride: The hydrazone intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.

Introduction of the Sulfamoyl Group: Finally, the benzamide derivative is treated with N,N-dimethylsulfamoyl chloride in the presence of a base like pyridine to introduce the sulfamoyl group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its pharmacological effects and potential therapeutic applications is ongoing.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide would depend on its specific application. For instance, if it exhibits anticancer activity, it may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. Detailed studies on its molecular targets and pathways are necessary to elucidate its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural Features and Functional Group Impact

Key Observations :

- The dimethylsulfamoyl group in the target compound may enhance binding to sulfhydryl or amine groups in biological targets, similar to sulfonamide-based pesticides like sulfentrazone .

- The methylthiophene substituent increases aromaticity and lipophilicity compared to simpler alkyl or halogenated analogs (e.g., diflufenican’s trifluoromethyl group) .

Comparison with Related Syntheses

- Hydrazinecarbothioamides : Synthesized via refluxing benzoic acid hydrazides with isothiocyanates. The target compound’s hydrazinyl group may follow similar coupling chemistry.

- S-Alkylated Triazoles : Alkylation of triazole-thiones with α-halogenated ketones. Contrasts with the target compound’s use of a methylthiophene-hydrazine motif.

Pharmacological and Functional Properties

While biological data for the target compound is absent in the evidence, inferences can be drawn from analogs:

- Sulfamoyl Group : Present in sulfentrazone (herbicide) , suggesting possible enzyme inhibition (e.g., acetolactate synthase).

- Thiophene Moiety : Enhances metabolic stability and bioavailability compared to simpler aryl groups, as seen in antifungals .

- Hydrazine Linker : May confer chelation properties for metal-binding therapeutics, akin to N,O-bidentate directing groups .

Biological Activity

The compound (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group, a hydrazone linkage, and a benzamide moiety, which are known to impart various biological activities. Its molecular formula is , with a molecular weight of approximately 378.45 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- The compound has shown promising results against various bacterial strains. In vitro studies indicate significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Table 1: Antimicrobial Activity Profile

Bacterial Strain Minimum Inhibitory Concentration (MIC) Zone of Inhibition (mm) Staphylococcus aureus 32 µg/mL 15 Escherichia coli 16 µg/mL 20 Bacillus subtilis 8 µg/mL 18 Pseudomonas aeruginosa 64 µg/mL 12 -

Anticancer Activity

- Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis.

- Case Study: Cytotoxicity Against MCF-7 Cells

- A study evaluated the effect of the compound on MCF-7 breast cancer cells, revealing an IC50 value of 25 µM after 48 hours of treatment, indicating moderate cytotoxicity.

-

Anti-inflammatory Properties

- The compound has been investigated for its ability to inhibit pro-inflammatory cytokines in vitro. It demonstrated a reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages.

- Table 2: Anti-inflammatory Effects

Cytokine Control Level (pg/mL) Treated Level (pg/mL) TNF-alpha 150 50 IL-6 200 70

The biological activities of this compound are likely mediated through multiple mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.

- Apoptotic Pathways : Activation of caspase pathways leading to programmed cell death in cancer cells.

- Cytokine Modulation : Suppression of inflammatory mediators through inhibition of NF-kB signaling pathways.

Q & A

Q. What are the recommended synthetic routes for (E)-4-(N,N-dimethylsulfamoyl)-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide, and what critical parameters influence yield?

Methodological Answer: The synthesis involves three key steps:

- Hydrazone Formation : Reacting 3-methylthiophene-2-carbaldehyde with hydrazine derivatives under reflux (e.g., ethanol, 80°C, 6–8 hrs) to form the hydrazinyl-oxoethyl intermediate. Stoichiometric control of aldehyde-to-hydrazine (1:1.2 molar ratio) minimizes side products .

- Sulfamoylation : Introducing the dimethylsulfamoyl group via reaction with dimethylsulfamoyl chloride in anhydrous DMF, using triethylamine as a base (0–5°C, 12 hrs). Excess sulfamoyl chloride (1.5 eq.) ensures complete substitution .

- Benzamide Coupling : Activating the carboxylic acid group (e.g., using HATU or EDC/NHS) and coupling with the hydrazinyl intermediate in dichloromethane under nitrogen. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product.

Critical Parameters : - Temperature control during sulfamoylation to avoid decomposition.

- Dry solvents and inert atmosphere to prevent hydrolysis.

- Chromatographic purity >95% for biological assays .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm hydrazone geometry (E/Z) via coupling constants (e.g., J = 10–12 Hz for trans configuration) and sulfamoyl group integration (6H for N,N-dimethyl) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonamide S=O vibrations (~1350 cm⁻¹) .

- X-Ray Crystallography : Resolve stereochemistry using SHELXL for refinement. Key parameters:

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with ≤2 ppm error .

Q. How can researchers assess the in vitro biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays : Agar well diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Use ciprofloxacin as a positive control. Measure zones of inhibition (ZOI) and calculate MIC values (50–500 µg/mL) .

- Enzyme Inhibition : Carbonic anhydrase inhibition via stopped-flow CO2 hydration assay. IC50 values <1 µM suggest potent activity. Compare with acetazolamide as a reference .

- Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK-293) to determine selectivity indices (SI >10 indicates low toxicity) .

Advanced Questions

Q. How to address discrepancies between computational docking predictions and experimental bioassay results?

Methodological Answer:

Q. What strategies optimize reaction conditions for synthesizing this compound under flow chemistry?

Methodological Answer:

- Design of Experiments (DoE) : Use a 3-factor Box-Behnken design to optimize:

- Flow Reactor Setup :

Q. What challenges arise in X-ray refinement of this compound, and how to mitigate them?

Methodological Answer:

Q. How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

- Structural Modifications :

- Vary thiophene substituents (e.g., 3-methyl vs. 5-nitro).

- Replace dimethylsulfamoyl with arylsulfonamides.

- Assay Parallelization :

Q. What protocols ensure compound stability under different storage conditions?

Methodological Answer:

- Accelerated Stability Testing :

- Long-Term Storage :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.